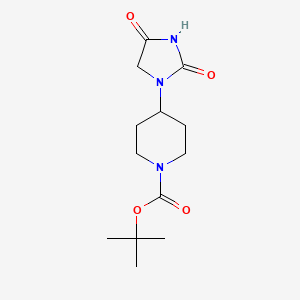![molecular formula C13H8BrNO4S B8609419 2-[(3-bromophenyl)thio]-5-nitroBenzoic acid](/img/structure/B8609419.png)
2-[(3-bromophenyl)thio]-5-nitroBenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3’-Bromophenylthio)-5-nitrobenzoic Acid is an organic compound that features a bromophenylthio group and a nitrobenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3’-Bromophenylthio)-5-nitrobenzoic Acid typically involves the reaction of 3-bromothiophenol with 5-nitrobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2(3’-Bromophenylthio)-5-nitrobenzoic Acid.
Análisis De Reacciones Químicas
Types of Reactions
2(3’-Bromophenylthio)-5-nitrobenzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2(3’-Bromophenylthio)-5-nitrobenzoic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2(3’-Bromophenylthio)-5-nitrobenzoic Acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromophenylboronic Acid: Similar in structure but lacks the nitro group.
5-Nitrobenzoic Acid: Similar in structure but lacks the bromophenylthio group.
2-(3-Bromophenylthio)benzoic Acid: Similar but without the nitro group.
Uniqueness
2(3’-Bromophenylthio)-5-nitrobenzoic Acid is unique due to the presence of both the bromophenylthio and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H8BrNO4S |
|---|---|
Peso molecular |
354.18 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)sulfanyl-5-nitrobenzoic acid |
InChI |
InChI=1S/C13H8BrNO4S/c14-8-2-1-3-10(6-8)20-12-5-4-9(15(18)19)7-11(12)13(16)17/h1-7H,(H,16,17) |
Clave InChI |
XCDGBJRMEFFYHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole](/img/structure/B8609339.png)
![2-[3,5-Bis(bromomethyl)phenyl][1,3]oxazolo[4,5-b]pyridine](/img/structure/B8609349.png)








![2-(4-methoxy-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B8609436.png)

![3-[(6-Hydroxy-6-methylheptan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B8609449.png)

